4,8-dichloro-2,7-dimethylQuinoline
Overview
Description
4,8-Dichloro-2,7-dimethylQuinoline is a heterocyclic aromatic organic compound with the molecular formula C11H9Cl2N It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 4th and 8th positions and methyl groups at the 2nd and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dichloro-2,7-dimethylQuinoline typically involves the chlorination of 2,7-dimethylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,7-dimethylquinoline is treated with POCl3, resulting in the formation of the desired dichloro derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-2,7-dimethylQuinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides and reduction to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinoline N-oxides: Resulting from oxidation reactions.
Dihydroquinoline Derivatives: Produced via reduction reactions.
Scientific Research Applications
4,8-Dichloro-2,7-dimethylQuinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 4,8-dichloro-2,7-dimethylQuinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. For instance, in antimalarial activity, it interferes with the heme detoxification pathway in Plasmodium parasites, leading to their death .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another dichloro derivative with chlorine atoms at the 4th and 7th positions.
2,8-Dimethylquinoline: A dimethyl derivative without chlorine substitution.
4-Chloro-2,7-dimethylquinoline: A mono-chloro derivative with a single chlorine atom at the 4th position.
Uniqueness: 4,8-Dichloro-2,7-dimethylQuinoline is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
4,8-dichloro-2,7-dimethylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-4-8-9(12)5-7(2)14-11(8)10(6)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLYOWOVBMQQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)Cl)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297956 | |
Record name | 4,8-Dichloro-2,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-53-1 | |
Record name | 4,8-Dichloro-2,7-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288151-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dichloro-2,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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